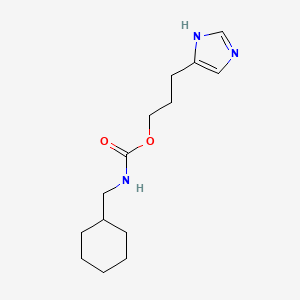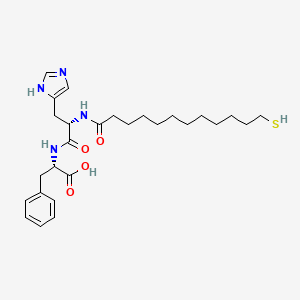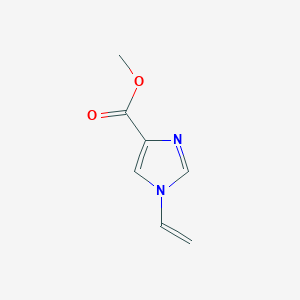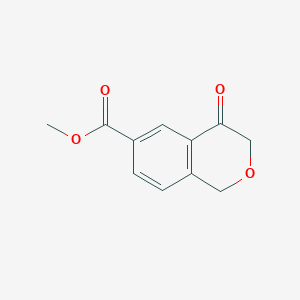
Methyl 4-oxoisochromane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxoisochromane-6-carboxylate is an organic compound with the molecular formula C11H10O4 It is a derivative of isochromanone and is characterized by the presence of a methyl ester group at the 6-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxoisochromane-6-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxoisochromane-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxoisochromane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group at the 4-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, hydrazides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, hydrazines, and alcohols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Alcohols (from reduction)
- Amides and hydrazides (from substitution)
Scientific Research Applications
Methyl 4-oxoisochromane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 4-oxoisochromane-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The keto and ester groups in the molecule can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxochromane-6-carboxylate: A closely related compound with similar structural features.
Isochromanone derivatives: Compounds with variations in the substitution pattern on the isochromanone ring.
Uniqueness
Methyl 4-oxoisochromane-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-oxo-1H-isochromene-6-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-5-15-6-10(12)9(8)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
MNZRRGHGTFXCNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(COCC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
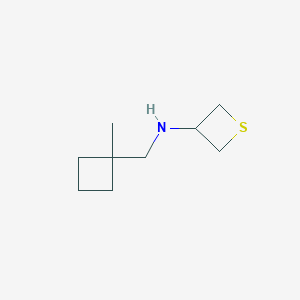
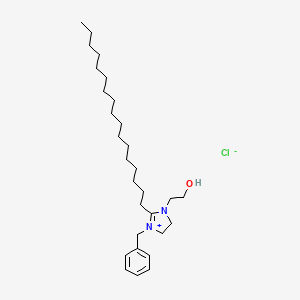
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
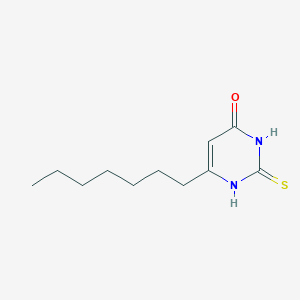
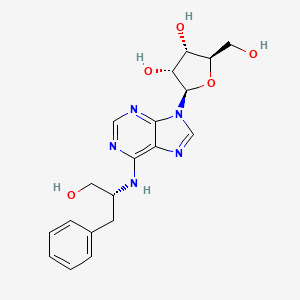
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

